REACTION_CXSMILES
|
C[O:2][C:3]1[CH:11]=[CH:10][C:6]2[CH:7]=[N:8][S:9][C:5]=2[CH:4]=1.Cl.N1C=CC=CC=1>>[S:9]1[C:5]2[CH:4]=[C:3]([OH:2])[CH:11]=[CH:10][C:6]=2[CH:7]=[N:8]1 |f:1.2|
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Name
|
|
Quantity
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450 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC2=C(C=NS2)C=C1
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
Cl.N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The residue was partitioned between water (30 mL) and EtOAc (3×20 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (MgSO4)
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica gel with EtOAc:heptane (1:1
|
Name
|
|
Type
|
product
|
Smiles
|
S1N=CC2=C1C=C(C=C2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 345 mg | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |